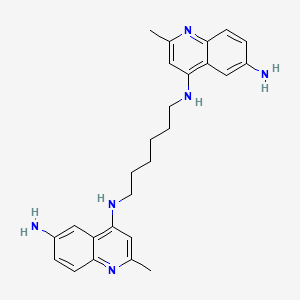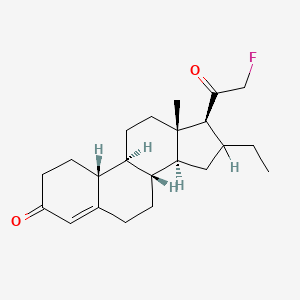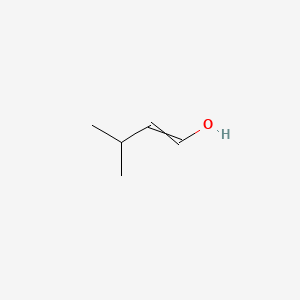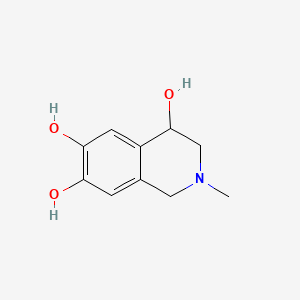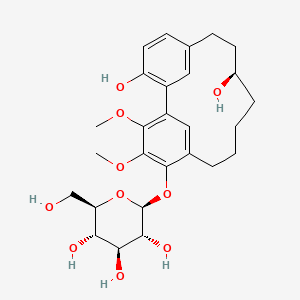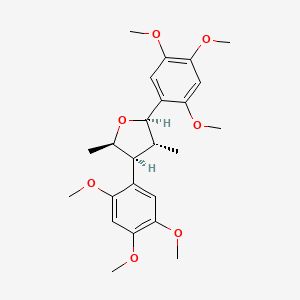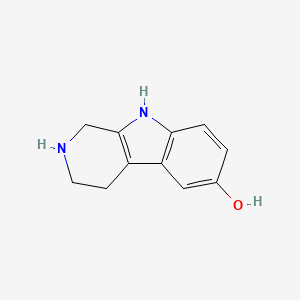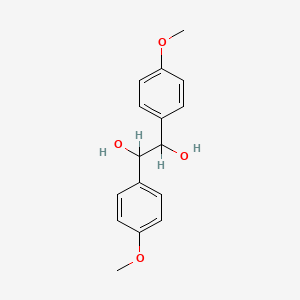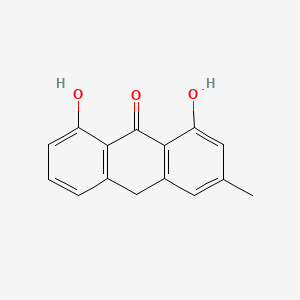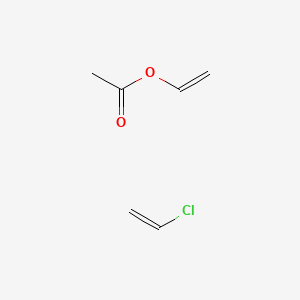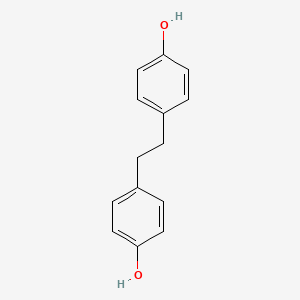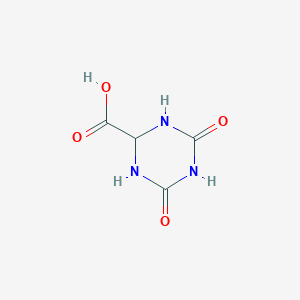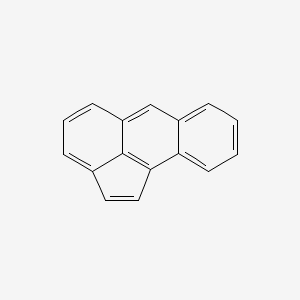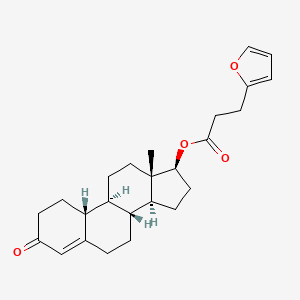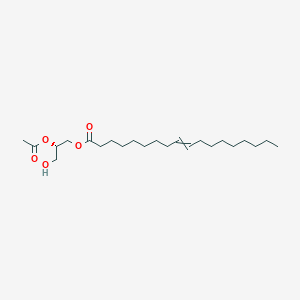
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate is a chemical compound with the molecular formula C23H42O5 and a molecular weight of 398.6 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with a suitable alcohol, such as (2S)-2,3-dihydroxypropyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as biocatalysts is also explored to achieve higher selectivity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted esters.
Applications De Recherche Scientifique
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and polymers.
Biology: Studied for its role in lipid metabolism and as a model compound for membrane studies.
Medicine: Investigated for its potential as a drug delivery agent and in the formulation of pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mécanisme D'action
The mechanism of action of (2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for esterases and lipases, which hydrolyze the ester bond to release active metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-acetyloxy-3-hydroxypropyl) (E)-octadec-9-enoate: A similar compound with a different stereochemistry.
(2S)-2,3-dihydroxypropyl (9Z)-octadec-9-enoate: Lacks the acetyloxy group but has similar structural features.
Uniqueness
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C23H42O5 |
|---|---|
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
[(2S)-2-acetyloxy-3-hydroxypropyl] octadec-9-enoate |
InChI |
InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/t22-/m0/s1 |
Clé InChI |
PWTCCMJTPHCGMS-QFIPXVFZSA-N |
SMILES isomérique |
CCCCCCCCC=CCCCCCCCC(=O)OC[C@H](CO)OC(=O)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C |
Synonymes |
1-O-octadecenoyl-2-O-acetylglycerol 1-oleoyl-2-acetyl-glycerol 1-oleoyl-2-acetyl-sn-glycerol 1-oleoyl-2-acetylglycerol 1-oleyl-2-acetylglycerol oleoylacetylglycerol oleyl acetyl glycerol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


